Spectroscopic Characterization of 5-(o-tolyl)pyrimidin-2-ol: An In-depth Technical Guide
Spectroscopic Characterization of 5-(o-tolyl)pyrimidin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-(o-tolyl)pyrimidin-2-ol and related pyrimidine derivatives. Due to the limited availability of specific experimental data for 5-(o-tolyl)pyrimidin-2-ol in the public domain, this guide utilizes data from closely related analogs, such as 5-(p-tolyl) and other substituted pyrimidin-2-ol derivatives, to illustrate the principles and expected outcomes of spectroscopic analysis. This approach provides a robust framework for researchers working on the synthesis and characterization of novel pyrimidine-based compounds.
Introduction to Pyrimidine Derivatives
Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. They form the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA[1]. The diverse biological activities of pyrimidine derivatives, including antimicrobial, antiviral, and anticancer properties, have made them a focal point for drug discovery and development[1]. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their pharmacological profiles. The characterization of these molecules is crucial for confirming their chemical structures and ensuring their purity.
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for a representative pyrimidine derivative, Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, based on available literature[2]. This data serves as a reference for the characterization of 5-(o-tolyl)pyrimidin-2-ol.
Table 1: ¹H NMR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.22 | brs | 1H | NH |
| 7.71 | brs | 1H | NH |
| 7.11 | m | 4H | Ar-H |
| 5.19 | s | 1H | CH |
| 4.30 | q | 2H | OCH₂ |
| 2.34 | s | 3H | Ar-CH₃ |
| 2.32 | s | 3H | CH₃ |
| 1.30 | t | 3H | CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (ester) |
| 150.6 | C=O (pyrimidine) |
| 147.3 | C (pyrimidine) |
| 140.3 | C (aromatic) |
| 136.4 | C (aromatic) |
| 128.8 | CH (aromatic) |
| 126.8 | CH (aromatic) |
| 106.0 | C (pyrimidine) |
| 61.0 | OCH₂ |
| 55.7 | CH |
| 21.3 | Ar-CH₃ |
| 18.3 | CH₃ |
| 14.5 | CH₂CH₃ |
Table 3: IR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3477 | N-H stretching |
| 2971 | C-H stretching (aliphatic) |
| 1729 | C=O stretching (ester) |
| 1640 | C=O stretching (pyrimidine) |
Table 4: Mass Spectrometry Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]
| m/z | Assignment |
| 274 | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 1% tetramethylsilane (TMS) as an internal standard[3].
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer[4].
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments. Integration of the signals provides the ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
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¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to identify the number of different types of carbon atoms in the molecule.
3.2 Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk[5].
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer[5].
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum. The characteristic absorption bands correspond to the vibrational frequencies of specific functional groups within the molecule[6].
3.3 Mass Spectrometry (MS)
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Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer[7].
-
Data Acquisition: Introduce the sample solution into the ESI source where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can help in structure elucidation[7].
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample solution over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound's chromophore.
Signaling Pathways and Experimental Workflows
Pyrimidine derivatives are known to be involved in various biological signaling pathways. For instance, they can act as inhibitors of cell proliferation by interfering with pyrimidine metabolism.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.
The pyrimidine salvage pathway is a critical metabolic route for the synthesis of nucleotides.
Caption: Overview of the pyrimidine salvage pathway for nucleotide synthesis.[8]
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
